Cas no 150881-01-9 (Peritassine A)
Peritassine A structure
Product Name:Peritassine A
Numero CAS:150881-01-9
MF:C38H47NO18
MW:805.775693178177
CID:208701
PubChem ID:44593671
Update Time:2024-03-01
Peritassine A Proprietà chimiche e fisiche
Nomi e identificatori
-
- 11,16-Epoxy-9,12-ethano-11,15-methano-11H-[1,8]dioxacycloheptadecino[3,4-c]pyridine-7,19-dione,13,14,21,22,23-pentakis(acetyloxy)-12-[(acetyloxy)methyl]-5,6,9,10,12,13,14,15,16,17-decahydro-10-hydroxy-5,6,10,16-tetramethyl-,stereoisomer
- 11,16-Epoxy-9,12-ethano-11,15-methano-11H-[1,8]dioxacycloheptadecino[3,4-c]pyridine-7,19-dione,13,14,21,22,23-pentakis(acetyloxy)-12-[(acetyloxy)methyl]-5,6,9,10,12,13,14,15,16,17-decahydro-10-hydroxy
- Peritassine A
- (+)-PeritassineA
- Euonymine
- (18,19,21,22,24-Pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapent
- (1S,3R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-20-(Acetoxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,1
- CHEMBL503447
- 150881-01-9
- FS-7509
- [(1S,3R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate
- (+)-Peritassine A
-
- Inchi: 1S/C38H47NO18/c1-16-17(2)33(46)56-30-28(52-20(5)42)32(55-23(8)45)37(15-49-18(3)40)31(54-22(7)44)27(51-19(4)41)25-29(53-21(6)43)38(37,36(30,10)48)57-35(25,9)14-50-34(47)24-12-11-13-39-26(16)24/h11-13,16-17,25,27-32,48H,14-15H2,1-10H3
- Chiave InChI: PBFGAFDJVQAMRS-UHFFFAOYSA-N
- Sorrisi: O1C2(C)COC(C3=CC=CN=C3C(C)C(C)C(=O)OC3C(C(C4(COC(C)=O)C(C(C2C(C14C3(C)O)OC(C)=O)OC(C)=O)OC(C)=O)OC(C)=O)OC(C)=O)=O
Proprietà calcolate
- Massa esatta: 805.27931365 g/mol
- Massa monoisotopica: 805.27931365 g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 19
- Conta atomi pesanti: 57
- Conta legami ruotabili: 13
- Complessità: 1680
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 13
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 253
- Peso molecolare: 805.8
- XLogP3: 0.5
Proprietà sperimentali
- Colore/forma: Powder
Peritassine A Letteratura correlata
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
150881-01-9 (Peritassine A) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti